Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate
Description
Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate is a cyanoacetate derivative characterized by a substituted phenyl ring (3-chloro-2-cyano) and an ethyl ester group. This compound is of interest in organic synthesis due to its dual cyano and ester functionalities, which enable participation in Knoevenagel condensations, cyclization reactions, and heterocyclic ring formation .
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-17-12(16)10(7-15)8-4-3-5-11(13)9(8)6-14/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGRTYNDPHDOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C(=CC=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 3-chloro-2-cyanobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic addition of the cyanoacetate to the aldehyde, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups can participate in various biochemical reactions, influencing the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s 3-chloro-2-cyanophenyl group distinguishes it from analogs with nitro (e.g., ), heterocyclic (e.g., ), or fluorinated (e.g., ) substituents. The dual cyano groups enhance electrophilicity, enabling participation in cyclization and conjugation reactions .
Synthesis Efficiency :
- Multicomponent reactions (e.g., ) generally achieve higher yields (65–90%) compared to stepwise condensations (e.g., 62% in ).
- Halogenated derivatives (e.g., bromine in , chlorine in ) often require harsh reagents like POCl₃ or HBr gas .
Biological Relevance: Thiouracil derivatives (e.g., ) exhibit antiviral activity, suggesting that the target compound’s cyano and chloro groups could be optimized for similar applications. Benzothiazole-indole hybrids (e.g., ) highlight the role of aromatic systems in drug design, a feature shared with the target’s substituted phenyl ring.
Biological Activity
Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 263.68 g/mol. The compound features a chloro group and a cyanoacetate moiety, which contribute to its reactivity and biological properties.
Biological Activities
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been shown to inhibit various bacterial strains, suggesting that this compound may also possess similar activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoxaline Derivative A | E. coli | 50 µg/mL |
| Quinoxaline Derivative B | S. aureus | 30 µg/mL |
| This compound | TBD | TBD |
2. Anticancer Activity
This compound has been studied for its potential anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, quinoxaline derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer cells .
Case Study: Anticancer Efficacy
In a study examining the effects of quinoxaline derivatives on human breast cancer cell lines (T47D), it was found that certain derivatives could significantly reduce cell viability and induce apoptosis at low micromolar concentrations .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Preliminary studies suggest that quinoxaline derivatives can interfere with DNA synthesis and repair mechanisms, which may contribute to their anticancer effects .
Synthesis and Reactivity
This compound can be synthesized through multi-step reactions involving ethyl cyanoacetate and various active methylene compounds. The synthesis typically requires the use of bases such as sodium hydride in solvents like dimethoxyethane .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(3-chloro-2-cyanophenyl)-2-cyanoacetate, and how can purity be maximized?
- Methodological Answer : A one-pot multicomponent reaction using aromatic aldehydes, ethyl cyanoacetate, and thio-urea derivatives under basic conditions (e.g., NaOH in methanol at 70°C) yields the compound efficiently. For purity >95%, recrystallization from ethanol or chromatography is recommended. Key parameters include stoichiometric control of reactants and avoiding prolonged heating to minimize side reactions . Optimization Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| One-pot multicomponent | 85–95 | 92–98 | NaOH, CH3OH, 70°C, 30 min |
| Stepwise cyanoacetylation | 60–75 | 85–90 | Triethylamine, THF, 0°C |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms nitrile (C≡N, ~2215 cm⁻¹) and ester (C=O, ~1677 cm⁻¹) functional groups .
- ¹H NMR : Key peaks include ethyl ester protons (δ 1.26–1.32 ppm, triplet; δ 4.27–4.30 ppm, quartet) and aromatic protons (δ 7.46–7.48 ppm) .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 251 (55%) and fragmentation patterns validate the molecular formula .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines bond lengths, angles, and disorder (e.g., disordered n-butoxy groups in related analogs). For example, intramolecular N–H···O hydrogen bonds stabilize planar configurations. Use programs like WinGX or ORTEP-3 for visualization .
Advanced Research Questions
Q. How do tautomeric equilibria or conformational disorder affect the reactivity of this compound?
- Methodological Answer : Pyrazinyl-pyrazylidene tautomerism (observed in analogs) alters electron density at reactive sites. For example, the NH-acid form in crystalline states enhances electrophilicity at the cyano group. Monitor tautomer ratios via variable-temperature NMR or DFT calculations .
Q. What strategies address contradictory bioactivity data in pharmacological studies of cyanoacetate derivatives?
- Methodological Answer :
- Data Triangulation : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to isolate target-specific effects.
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts.
- Structural Analog Testing : Replace the 3-chloro substituent with bromo or methyl groups to probe steric/electronic effects .
Q. How can SHELX software improve refinement of crystallographic data for derivatives with heavy atoms (e.g., Br, Cl)?
Q. What mechanistic insights explain the regioselectivity of [2+2] photocycloadditions involving this compound?
- Methodological Answer : The ortho-ethynyl group directs cycloaddition via steric and electronic effects. DFT studies show that the cyanoacetate’s electron-withdrawing nature stabilizes transition states, favoring cis-anti adducts. Experimental diastereoselectivity (d.r. 2:1 to 5:1) aligns with computed activation barriers .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to resolve experimental variability?
- Methodological Answer : Variations arise from polymorphism or impurities. Standardize via:
- DSC/TGA : Confirm thermal stability and phase transitions.
- Recrystallization Solvent Screening : Use polar (ethanol) vs. non-polar (hexane) solvents to isolate polymorphs.
Example: A reported m.p. range of 112–115°C (crude) narrows to 114–115°C after ethanol recrystallization .
Tables for Key Data
Table 1 : Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | Cc |
| a (Å) | 4.918 (3) |
| b (Å) | 25.642 (7) |
| c (Å) | 10.573 (4) |
| β (°) | 95.80 (3) |
| V (ų) | 1326.7 (9) |
| Z | 4 |
Table 2 : Pharmacological Activity of Analogous Compounds (from )
| Derivative | Bioactivity (IC50, μM) | Target |
|---|---|---|
| Pyrazine-CN-acetate | 12.3 ± 1.2 | Cyclooxygenase-2 |
| Thiazolidinone-CN-ester | 8.7 ± 0.9 | α-Glucosidase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
